molecular formula C16H25BO2S B1423332 4,4,5,5-Tetramethyl-2-{3-[(propylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane CAS No. 1486485-27-1

4,4,5,5-Tetramethyl-2-{3-[(propylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane

Cat. No. B1423332
CAS RN: 1486485-27-1
M. Wt: 292.2 g/mol
InChI Key: UROLPAPAQCMAPC-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-{3-[(propylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane (TMPDS) is a novel organoboron compound that has been studied for its potential uses in scientific research and laboratory experiments. This compound is a derivative of the compound 2-{3-[(propylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane, which has been studied for its potential as a pharmaceutical agent. TMPDS has a unique structure that allows it to interact with biological systems in a variety of ways.

Scientific Research Applications

Borylation

This process involves the addition of a boron-containing group to organic molecules. 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .

Hydroboration

This is a chemical reaction that adds boron and hydrogen across the double bond of alkenes and alkynes. The compound may be used in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Synthesis of Copolymers

Derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane are employed in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units. These copolymers have unique optical and electrochemical properties .

Crystal Growth

Phenylboronic ester derivatives related to your compound have been synthesized and used to grow single crystals from hexane and petroleum ether. These crystals can be important for various applications in materials science .

Molecular Structure Studies

Compounds similar to 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane have been synthesized and characterized by single crystal X-ray diffraction studies to understand their molecular structure .

properties

IUPAC Name

4,4,5,5-tetramethyl-2-[3-(propylsulfanylmethyl)phenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BO2S/c1-6-10-20-12-13-8-7-9-14(11-13)17-18-15(2,3)16(4,5)19-17/h7-9,11H,6,10,12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UROLPAPAQCMAPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CSCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5-Tetramethyl-2-{3-[(propylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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